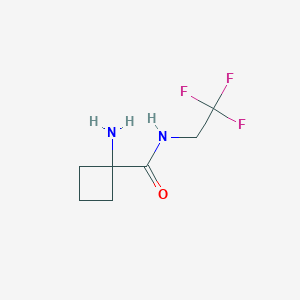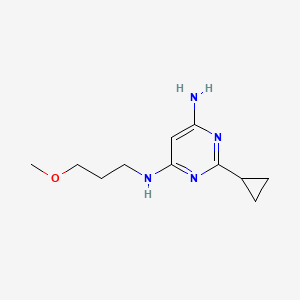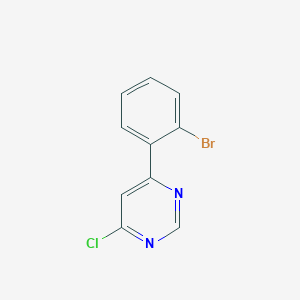
4-(2-Bromofenil)-6-cloropirimidina
Descripción general
Descripción
4-(2-Bromophenyl)-6-chloropyrimidine is a useful research compound. Its molecular formula is C10H6BrClN2 and its molecular weight is 269.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Bromophenyl)-6-chloropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromophenyl)-6-chloropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agentes Antimicrobianos y Antiproliferativos
4-(2-Bromofenil)-6-cloropirimidina: los derivados se han estudiado por su potencial como agentes antimicrobianos y antiproliferativos. Estos compuestos han mostrado actividad prometedora contra especies bacterianas y fúngicas, así como líneas celulares cancerosas como el adenocarcinoma de mama humano (MCF7). Los estudios de acoplamiento molecular sugieren que estos derivados pueden unirse eficazmente a las proteínas diana, lo que los convierte en posibles candidatos para el desarrollo de fármacos .
Farmacología
En farmacología, This compound se utiliza para construir andamios biarilicos biológicamente importantes mediante la activación directa del enlace C–H. Estos andamios son frecuentes en las moléculas de fármacos y exhiben diversas actividades biológicas. El papel del compuesto en la síntesis de productos naturales que contienen biarilo y moléculas de fármacos es significativo debido a sus características estructurales y perfiles biológicos .
Ciencia de Materiales
Este compuesto es relevante en la ciencia de los materiales para la síntesis de sustancias y productos químicos de laboratorio. Se utiliza en diversas reacciones de acoplamiento cruzado para crear materiales para aplicaciones medicinales. Las hojas de datos de seguridad indican sus procedimientos de manipulación, haciendo hincapié en su papel en la síntesis de nuevos materiales .
Síntesis Química
This compound: juega un papel crucial en la síntesis química, particularmente en las reacciones de acoplamiento Suzuki–Miyaura. Se utiliza para crear enlaces carbono-carbono, que son fundamentales en la síntesis orgánica. Este proceso es vital para la construcción de moléculas orgánicas complejas, incluidos los productos farmacéuticos y los polímeros .
Bioquímica
En bioquímica, el compuesto forma parte de estudios centrados en los ácidos bóricos y los ésteres, que se consideran para nuevos diseños de fármacos y sistemas de administración de fármacos, especialmente como portadores de boro adecuados para la terapia de captura de neutrones. Sin embargo, su estabilidad en el agua es una preocupación, lo que influye en su uso farmacológico .
Agricultura
Si bien no se encontraron referencias directas a aplicaciones agrícolas, las propiedades antimicrobianas de los derivados de This compound podrían explorarse para proteger los cultivos contra enfermedades bacterianas y fúngicas. El desarrollo de nuevos agentes antimicrobianos podría conducir potencialmente a estrategias más eficaces de gestión de enfermedades de las plantas .
Ciencia Ambiental
Los derivados del compuesto podrían investigarse para aplicaciones en ciencia ambiental, particularmente en la degradación de contaminantes ambientales o la síntesis de materiales ecológicos. Sin embargo, las aplicaciones específicas en este campo requerirían más investigación para establecerlas .
Propiedades
IUPAC Name |
4-(2-bromophenyl)-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-4-2-1-3-7(8)9-5-10(12)14-6-13-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQFMQXTDMQRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


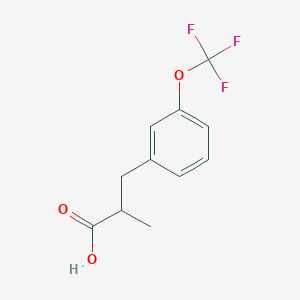
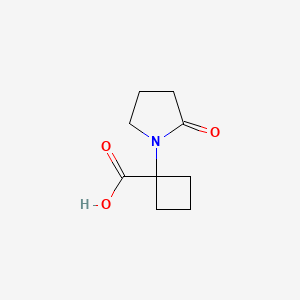
![1-[(Tert-butylamino)methyl]cyclobutan-1-amine](/img/structure/B1471676.png)
![1-{[(Propan-2-yl)amino]methyl}cyclobutan-1-amine](/img/structure/B1471677.png)

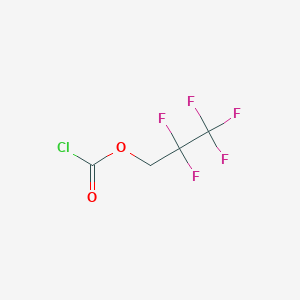
![methyl({[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1471684.png)
![[1-(3-Fluoropropyl)piperidin-4-yl]-methanol](/img/structure/B1471686.png)
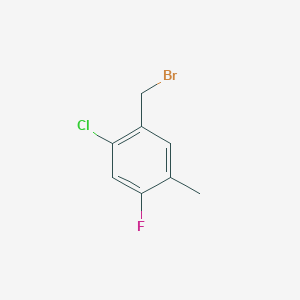

![1-[(Ethylamino)methyl]cyclobutan-1-amine](/img/structure/B1471691.png)
